8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The exact mass of the compound this compound is 339.0785972 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3/c1-19-13(22)15(18-14(19)23)4-6-20(7-5-15)12(21)10-3-2-9(17)8-11(10)16/h2-3,8H,4-7H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMQFKLGNHQBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is significant in influencing its biological activity. The presence of the chloro and fluorine substituents on the benzoyl moiety may enhance lipophilicity and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClF₁N₃O₂ |
| Molecular Weight | 299.72 g/mol |
| CAS Number | 34941-91-8 |
| Melting Point | Not specified |
Pharmacological Activity
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The following sections summarize key findings related to the pharmacological effects of this compound.
1. Antidepressant Activity
Preliminary studies suggest that this compound may act as a serotonin reuptake inhibitor (SRI), which is crucial for the treatment of depression. By inhibiting serotonin reuptake, the compound could potentially increase serotonin levels in the synaptic cleft, leading to improved mood and emotional stability.
2. Antipsychotic Effects
The compound's ability to interact with various serotonin receptors (5-HT1A and 5-HT2A) positions it as a candidate for antipsychotic therapies. Research has shown that modulation of these receptors can alleviate symptoms associated with schizophrenia and other psychotic disorders.
3. Muscle Relaxant Properties
Similar triazaspiro compounds have demonstrated muscle relaxant effects in animal models. The mechanism is believed to involve GABAergic pathways, which are crucial for muscle tone regulation.
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems:
- Serotonin System : The compound may enhance serotonergic transmission by inhibiting reuptake at the synapse.
- GABAergic Pathways : Potential modulation of GABA-A receptors could explain its muscle relaxant properties.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Antidepressant Efficacy : A clinical trial involving a related compound showed significant improvement in depressive symptoms among participants after eight weeks of treatment.
- Antipsychotic Trials : In a double-blind study, patients treated with a structurally similar compound exhibited reduced psychotic symptoms compared to placebo controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
